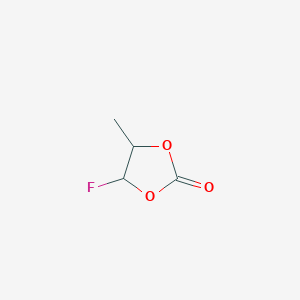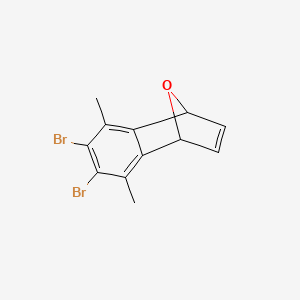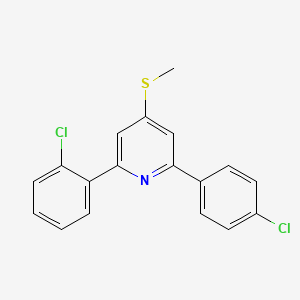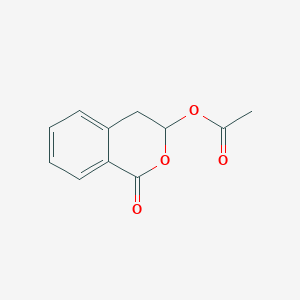![molecular formula C31H48O B14302179 4-Decyl-4'-[(6-methyloctyl)oxy]-1,1'-biphenyl CAS No. 117215-09-5](/img/no-structure.png)
4-Decyl-4'-[(6-methyloctyl)oxy]-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Decyl-4’-[(6-methyloctyl)oxy]-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two phenyl rings connected by a single bond, with a decyl group attached to one phenyl ring and a 6-methyloctyl group attached to the other phenyl ring through an ether linkage. The compound is known for its unique structural properties, which make it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Decyl-4’-[(6-methyloctyl)oxy]-1,1’-biphenyl typically involves the following steps:
Preparation of 4-Decyl-1-bromobenzene: This can be achieved by bromination of decylbenzene using bromine in the presence of a catalyst such as iron(III) bromide.
Preparation of 4’-Hydroxy-1,1’-biphenyl: This involves the coupling of phenylboronic acid with 4-bromophenol using a palladium-catalyzed Suzuki coupling reaction.
Etherification Reaction: The final step involves the reaction of 4’-hydroxy-1,1’-biphenyl with 6-methyloctyl bromide in the presence of a base such as potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Decyl-4’-[(6-methyloctyl)oxy]-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted biphenyl derivatives.
Applications De Recherche Scientifique
4-Decyl-4’-[(6-methyloctyl)oxy]-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of liquid crystals and other advanced materials.
Mécanisme D'action
The mechanism of action of 4-Decyl-4’-[(6-methyloctyl)oxy]-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, altering their fluidity and permeability. It may also bind to specific proteins or enzymes, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Decyl-4’-methoxy-1,1’-biphenyl: Similar structure but with a methoxy group instead of a 6-methyloctyl group.
4-Decyl-4’-ethoxy-1,1’-biphenyl: Similar structure but with an ethoxy group instead of a 6-methyloctyl group.
Uniqueness
4-Decyl-4’-[(6-methyloctyl)oxy]-1,1’-biphenyl is unique due to the presence of the 6-methyloctyl group, which imparts distinct physicochemical properties such as increased hydrophobicity and altered molecular interactions. These properties can influence the compound’s behavior in various applications, making it a valuable compound for research and industrial use.
Propriétés
| 117215-09-5 | |
Formule moléculaire |
C31H48O |
Poids moléculaire |
436.7 g/mol |
Nom IUPAC |
1-decyl-4-[4-(6-methyloctoxy)phenyl]benzene |
InChI |
InChI=1S/C31H48O/c1-4-6-7-8-9-10-11-14-17-28-18-20-29(21-19-28)30-22-24-31(25-23-30)32-26-15-12-13-16-27(3)5-2/h18-25,27H,4-17,26H2,1-3H3 |
Clé InChI |
FNLPUTXRCJATIC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








